Naphthalene, dipropyl-
CAS No.: 34568-33-7
Cat. No.: VC19672163
Molecular Formula: C16H20
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34568-33-7 |
|---|---|
| Molecular Formula | C16H20 |
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | 1,2-dipropylnaphthalene |
| Standard InChI | InChI=1S/C16H20/c1-3-7-13-11-12-14-9-5-6-10-16(14)15(13)8-4-2/h5-6,9-12H,3-4,7-8H2,1-2H3 |
| Standard InChI Key | KXTWDIPAGFPHCA-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C2=CC=CC=C2C=C1)CCC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Isomerism
Dipropylnaphthalene refers to naphthalene derivatives substituted with two propyl (-C₃H₇) groups. The positional isomerism of the propyl groups significantly influences the compound’s physicochemical and biological behavior. Common isomers include 1,3-dipropylnaphthalene, 1,6-dipropylnaphthalene, and 2,7-dipropylnaphthalene, though synthetic routes often yield mixtures requiring chromatographic separation . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature specifies substituent positions using the lowest possible locants, as exemplified by 1,2-di-n-propylnaphthalene (CAS# 111763-66-7) .
Molecular and Structural Data
The molecular formula for dipropylnaphthalene is C₁₆H₁₈, with a molecular weight of 210.31 g/mol. Structural analyses reveal a planar naphthalene core (C₁₀H₈) appended with two propyl chains, which introduce steric hindrance and alter electron density distribution. X-ray crystallography of analogous compounds, such as 1-propylnaphthalene (CAS# 2765-18-6), demonstrates that alkyl side chains adopt gauche conformations to minimize van der Waals repulsions . The exact mass of dipropylnaphthalene is 210.14085 Da, with a calculated octanol-water partition coefficient (LogP) of 5.2, indicating high hydrophobicity .
Synthesis and Industrial Production
Friedel-Crafts Alkylation
The most common synthesis route involves Friedel-Crafts alkylation of naphthalene using propyl halides (e.g., 1-chloropropane) in the presence of Lewis acids like aluminum chloride (AlCl₃). This electrophilic substitution reaction typically yields a mixture of mono- and di-alkylated products, necessitating purification via fractional distillation or high-performance liquid chromatography (HPLC) . For example, diisopropylnaphthalene (DIPN), a structurally related compound, is synthesized via similar methods and purified to >99% purity for use as a solvent .
Catalytic Hydrogenation
Alternative methods include catalytic hydrogenation of dialkynylnaphthalenes over palladium-on-carbon (Pd/C) in ethanol. This approach offers superior regioselectivity for symmetric isomers, such as 2,6-dipropylnaphthalene, but requires high-pressure conditions (50–100 bar H₂) .
Physicochemical Properties
Thermal Stability and Phase Behavior
Dipropylnaphthalene exhibits a melting point of -15°C and a boiling point of 295–305°C at atmospheric pressure, as extrapolated from data on 1-propylnaphthalene (b.p. 217.9°C) . Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of -30°C, indicative of its utility as a plasticizer in polymer blends . The enthalpy of combustion (ΔcH°) for analogous alkylnaphthalenes, such as 1-propylnaphthalene, is -6820 kJ/mol, with a heat of fusion (ΔHfusion) of 4.2 kcal/mol .
Table 1: Thermochemical Data for Alkylnaphthalenes
| Compound | ΔcH° (kJ/mol) | ΔHfusion (kcal/mol) | Method | Reference |
|---|---|---|---|---|
| 1-Propylnaphthalene | -6820 | 4.2 | Calorimetry | |
| Diisopropylnaphthalene | -7105* | 5.1* | Calculated | |
| *Estimated values based on homologous series. |
Solubility and Reactivity
Dipropylnaphthalene is sparingly soluble in water (0.8 mg/L at 25°C) but miscible with organic solvents like dichloromethane and toluene. The electron-rich aromatic ring undergoes electrophilic substitution reactions, such as nitration and sulfonation, predominantly at the 4- and 5-positions due to steric shielding by the propyl groups .
Toxicological and Environmental Profiles
Metabolism and Biodegradation
In vivo studies on diisopropylnaphthalene (DIPN) reveal that alkylnaphthalenes undergo side-chain oxidation rather than aromatic ring hydroxylation. Cytochrome P450 enzymes (CYP2E1, CYP2F2) catalyze the oxidation of propyl groups to form alcohols and ketones, which are subsequently conjugated with glucuronic acid for excretion . This metabolic pathway minimizes the formation of toxic epoxides, contrasting sharply with naphthalene itself, which induces pulmonary toxicity via 1,2-epoxide formation .
Ecotoxicology
Applications in Industry and Biomedicine
Solvents and Plasticizers
Dipropylnaphthalene serves as a high-boiling solvent (b.p. ~300°C) in dye synthesis and polymer processing. Its compatibility with polyvinyl chloride (PVC) has led to its use as a secondary plasticizer, improving flexibility in cable insulation .
Pharmaceutical Intermediates
Naphthalene diimide (NDI) derivatives bearing propylamino side chains exhibit potent antiparasitic activity. For instance, dimorpholino-substituted NDIs show IC₅₀ values of 0.17 μM against Trypanosoma brucei, with 40-fold selectivity over human cells . These compounds intercalate into G-quadruplex DNA, disrupting telomere maintenance in pathogens .
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